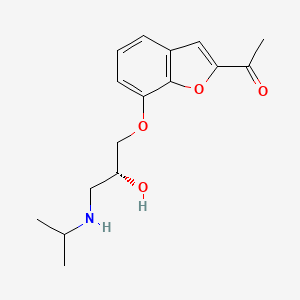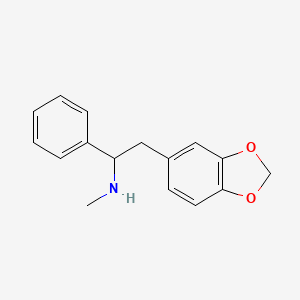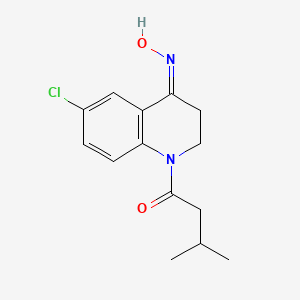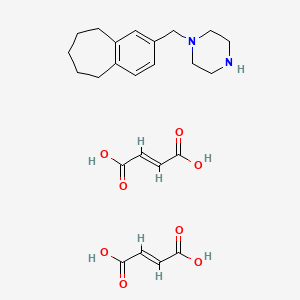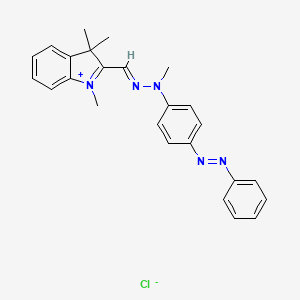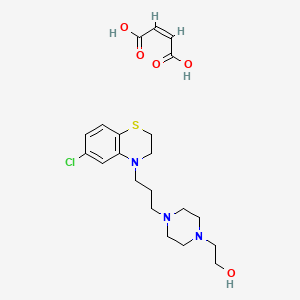
4-(3-(6-Chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-1-piperazineethanol maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate is a complex organic compound known for its diverse applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate typically involves multiple steps, starting with the preparation of the benzothiazine intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to form the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Applications De Recherche Scientifique
1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Piperazineethanol: A simpler analog with similar structural features but lacking the benzothiazine moiety.
4-(3-(6-Chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-1-piperazineethanol: A closely related compound without the maleate group.
Uniqueness
1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research endeavors.
Propriétés
Numéro CAS |
102233-17-0 |
|---|---|
Formule moléculaire |
C21H30ClN3O5S |
Poids moléculaire |
472.0 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;2-[4-[3-(6-chloro-2,3-dihydro-1,4-benzothiazin-4-yl)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C17H26ClN3OS.C4H4O4/c18-15-2-3-17-16(14-15)21(11-13-23-17)5-1-4-19-6-8-20(9-7-19)10-12-22;5-3(6)1-2-4(7)8/h2-3,14,22H,1,4-13H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
OUMLDPRCICENNN-BTJKTKAUSA-N |
SMILES isomérique |
C1CN(CCN1CCCN2CCSC3=C2C=C(C=C3)Cl)CCO.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1CN(CCN1CCCN2CCSC3=C2C=C(C=C3)Cl)CCO.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



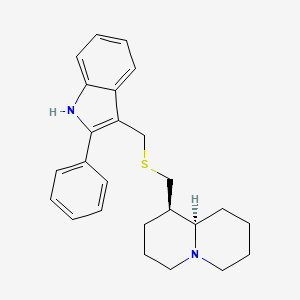
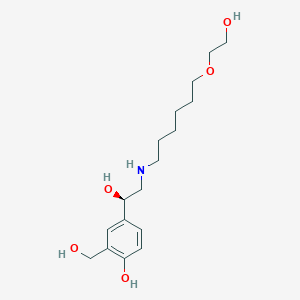
![N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12752980.png)
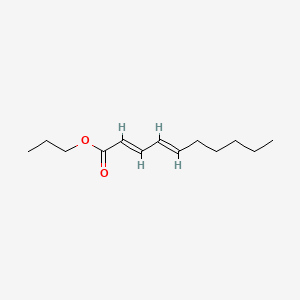

![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(pentoxymethyl)phenyl]ethanone](/img/structure/B12753007.png)
